3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
Description
Properties
IUPAC Name |
3-(4-phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-20-14-28-22(18-8-4-5-9-19(18)23-21(22)26)24(20)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCASBLKPZALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Spiro-thiazolidines, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of pharmaceutical activities such as anti-histaminic, anti-proliferative, anesthetic, hypnotic, anti-fungal, anti-inflammatory, anti-hiv, anthelmintic, cns stimulant, and anti-viral potentials.
Mode of Action
Spiro-oxindoles, a related class of compounds, have been found to inhibit cell proliferation and induce apoptosis in cancer cells. They do this by interfering with specific molecules necessary for tumor growth and progression.
Biochemical Pathways
Spiro-oxindoles have been reported to inhibit the p53–mdm2 protein–protein interaction, a crucial pathway in the regulation of cell cycle and apoptosis.
Pharmacokinetics
The design and synthesis of spiro-oxindoles have been a focus in medicinal chemistry due to their high efficacy and low side effects.
Biological Activity
3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H16N2O3S
- Molecular Weight : 388.45 g/mol
- CAS Number : 724751-56-8
The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of cancer. The treatment group exhibited a significant reduction in tumor size compared to controls:
- Control Group Tumor Size : 150 mm³
- Treatment Group Tumor Size : 75 mm³ after four weeks of administration
This study highlights the potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione, we analyze its structural and functional analogs (Table 1). Key differences lie in substituent groups, synthetic accessibility, and reported bioactivity.
Table 1: Structural and Functional Comparison of Spiro-Thiazolidine-Indoline-Dione Derivatives
Key Observations:
4-Methoxyphenyl analogs exhibit improved solubility due to the methoxy group’s polarity, whereas the 4-chlorophenyl derivative may show higher membrane permeability .
Synthetic Accessibility: Nath et al. developed an energy-efficient method for spiro[indoline-3,2'-thiazolidinone] derivatives using green chemistry principles, which could be adapted for synthesizing the target compound . This contrasts with traditional multi-step routes requiring hazardous solvents for similar derivatives .
Commercial Availability :
- Derivatives like the 3'-phenyl and 3'-(4-chlorophenyl) variants are listed with active suppliers, while the target compound lacks commercial availability, indicating it remains primarily a research entity .
Computational modeling suggests its spirocyclic core may inhibit kinases or proteases, but in vitro studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
